N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 313505-09-8
Cat. No.: VC4448224
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313505-09-8 |
|---|---|
| Molecular Formula | C13H14N2OS |
| Molecular Weight | 246.33 |
| IUPAC Name | N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C13H14N2OS/c1-8-4-5-11(6-9(8)2)12-7-17-13(15-12)14-10(3)16/h4-7H,1-3H3,(H,14,15,16) |
| Standard InChI Key | SIUNYNHJCCFZBD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted at the 4-position with a 3,4-dimethylphenyl group and at the 2-position with an acetamide functional group. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂OS | |
| Molecular Weight | 246.33 g/mol | |
| IUPAC Name | N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
| SMILES | CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C)C |
The presence of electron-donating methyl groups on the phenyl ring enhances lipophilicity, potentially influencing membrane permeability in biological systems.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Thiazole Ring Formation: Condensation of thioamides with α-haloacetates or α-haloketones under basic conditions. For this compound, 3,4-dimethylthioacetamide may react with chloroacetamide derivatives.
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Acetamide Introduction: Nucleophilic substitution or acylation at the thiazole’s 2-position using acetyl chloride or acetic anhydride .
A generalized reaction scheme is:
Industrial-Scale Production
While no commercial synthesis details are published, scalable methods for related thiazoles involve:
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Continuous Flow Reactors: To enhance yield and reduce reaction time.
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Catalytic Systems: Transition metals (e.g., CuI) to facilitate cyclization .
Biological Activity and Mechanisms
Anticancer Properties
Structural analogs demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) via:
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Apoptosis Induction: Activation of caspase-3 and PARP cleavage .
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Kinase Inhibition: Suppression of EGFR or VEGFR2 signaling.
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
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Phenyl Substitution: 3,4-Dimethyl groups enhance lipophilicity and target binding compared to unsubstituted phenyl.
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Acetamide Role: Critical for hydrogen bonding with biological targets (e.g., enzyme active sites) .
Comparative Efficacy
Chloro- and tetrazole-substituted analogs show enhanced potency, suggesting avenues for structural optimization .
Future Directions
Research Priorities
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In Vitro/In Vivo Studies: Evaluate toxicity, pharmacokinetics, and efficacy in disease models .
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Molecular Docking: Identify putative targets (e.g., DHFR, EGFR) using computational models.
Synthetic Innovations
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